molecular formula C9H16ClN3O2 B1402633 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride CAS No. 1361114-64-8

3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride

Cat. No. B1402633
M. Wt: 233.69 g/mol
InChI Key: YTDPGJMIQIWDCI-UHFFFAOYSA-N
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Description

“3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride” is a chemical compound with the molecular weight of 235.67 . It is also known as 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6;/h6,9H,2-5H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.67 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have been synthesized and are noted for their strong antimicrobial properties. A study delved into the structure–activity relationship of these compounds to understand their antimicrobial effects better. This indicates the potential of 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).

Reactivity and Chemical Stability

The reactivity of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles under Boulton–Katritzky rearrangement conditions has been studied, revealing their reactivity and stability under various conditions. This chemical behavior is crucial for understanding how 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride might behave under different chemical processes (Kayukova et al., 2018).

Biological Activities

Antimicrobial Properties

The antimicrobial potency of 1,3,4-Oxadiazole derivatives, which is a class structurally related to 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride, has been extensively researched. These compounds have been recognized for their significant biological activities, suggesting potential utility in developing new antimicrobial agents (Khalid et al., 2016).

Bioisostere Properties and Receptor Affinity

Derivatives of 1,2,4-oxadiazole, closely related to the chemical structure of interest, have been synthesized and evaluated for their affinity to dopamine transporters (DAT) and their ability to inhibit monoamine reuptake. This indicates potential neuroactivity and makes them a subject of interest in neuropharmacological research (Petukhov et al., 2001).

Crystal Structure and Coordination Chemistry

The crystal structure and coordination chemistry of compounds structurally related to 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride have been explored, revealing the detailed geometry around the platinum center and the nature of ligand coordination. This provides insights into the chemical bonding and potential applications in materials science (Kritchenkov et al., 2013).

Cognitive Enhancement and Neuroprotection

Oxadiazole derivatives have been evaluated as partial agonists for the 5-HT4 receptor, with potential applications in treating cognitive deficits associated with Alzheimer's disease. This suggests the role of such structures in cognitive enhancement and neuroprotection, making it a field of interest for further neuropharmacological studies (Nirogi et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(methoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPGJMIQIWDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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